N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(4-Bromophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyridine-3-carbohydrazide with 4-bromobenzaldehyde. This compound belongs to the acylhydrazone class, characterized by the presence of a hydrazide linkage (–NH–N=C–) and an aromatic system. Its synthesis typically involves refluxing the hydrazide precursor with the aldehyde in ethanol, followed by recrystallization to obtain the pure product . The 4-bromophenyl substituent enhances electronic delocalization and influences intermolecular interactions, making it a candidate for studies in coordination chemistry, material science, and medicinal applications.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-5-3-10(4-6-12)8-16-17-13(18)11-2-1-7-15-9-11/h1-9H,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKLWTWNUONLSR-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Metabolic Oxidation to N-Oxide Derivatives
This compound undergoes enzymatic oxidation to form N-oxide metabolites. In a study using pig liver microsomes:
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Reaction Conditions : Incubation with NADPH cofactors at 37°C.
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Key Findings :
Proposed Mechanism :
This reaction highlights the electron-deficient pyridine ring’s role in facilitating oxidation .
Hydrolytic Degradation
Hydrolysis studies reveal pH- and enzyme-dependent stability:
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Conditions :
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Enzymatic Hydrolysis :
Enzyme Source Hydrolysis Rate (µM/min) Major Products Pig liver microsomes 0.45 ± 0.02 4-Bromobenzaldehyde, Pyridine derivatives Human serum esterases 0.12 ± 0.01 Trace aldehyde formation
This instability under acidic conditions suggests limited oral bioavailability but potential for targeted prodrug applications.
Substitution Reactions
The bromine atom at the para position participates in nucleophilic aromatic substitution (NAS):
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Reaction with Sodium Methoxide :
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Yield : 68% under reflux in methanol (6 hours).
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Product : Methoxy-substituted derivative confirmed by m/z 256.1 ([M+1]⁺).
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Reactivity Trends :
Nucleophile Solvent Temperature Yield (%) NH₃ (aq.) Ethanol 80°C 52 Potassium Thiolate DMF 120°C 41
The bromine’s electronegativity enhances electrophilicity, making it a reactive site for functionalization.
Coordination Complex Formation
The hydrazone group acts as a bidentate ligand for transition metals:
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Example Reaction with Cu(II) :
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Stability Constant (log β) : 8.2 ± 0.3 (determined by UV-Vis titration).
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Application : These complexes exhibit enhanced antimicrobial activity compared to the free ligand.
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Comparative Reactivity with Structural Analogs
Reactivity varies significantly with substituent position and electronic effects:
| Derivative | Oxidation Rate (µM/min) | Hydrolysis Rate (µM/min) | NAS Yield (%) |
|---|---|---|---|
| 4-Bromophenyl (Target Compound) | 0.58 ± 0.03 | 0.45 ± 0.02 | 68 |
| 2-Hydroxyphenyl Analog | 0.22 ± 0.01 | Not detected | 29 |
| 4-Methylphenyl Analog | 0.41 ± 0.02 | 0.38 ± 0.01 | 54 |
The 4-bromo derivative’s superior oxidative and substitution reactivity stems from its strong electron-withdrawing effect .
Photodegradation Pathways
UV irradiation induces decomposition via radical intermediates:
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Primary Products : 4-Bromophenol and pyridine-3-carboxylic acid.
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Quantum Yield (Φ) : 0.12 ± 0.01 (measured at 254 nm).
Scientific Research Applications
Structural Characteristics
- Functional Groups : Hydrazone (-C=N-NH-) linked to a pyridine moiety.
- Bromine Substitution : The presence of bromine at the para position of the phenyl group influences both solubility and biological activity.
Biological Applications
N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide exhibits various biological activities that make it a candidate for pharmaceutical applications:
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, making it a potential lead compound for antibiotic development .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been investigated as an enzyme inhibitor, particularly against certain hydrolases and oxidases, which are crucial in metabolic pathways . This property highlights its potential role in drug design targeting specific enzymatic activities.
Study 1: Antimicrobial Efficacy
In a study conducted by Kömürcü et al., this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .
Study 2: Antioxidant Activity Assessment
A comparative study on various hydrazone derivatives revealed that this compound exhibited superior antioxidant activity compared to other derivatives, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The compound’s structure allows it to interact with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in the substituents on the phenyl ring or the pyridine core. Key examples include:
Key Observations :
Spectroscopic and Electronic Properties
- NMR Spectroscopy: The target compound’s ¹H NMR would show a characteristic imine proton (C=N–H) near δ 8.5–9.0 ppm, similar to analogs in and . Substituents like –NO₂ or –OCH₃ cause downfield shifts in aromatic protons .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1670 cm⁻¹) and C=N (1540–1590 cm⁻¹) are consistent across analogs .
- HOMO-LUMO Gaps: Computational studies on the sulfonohydrazide derivative (N'-[(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide) reveal a HOMO-LUMO gap of −0.10403 a.u., indicating moderate charge transfer efficiency. This is comparable to pyridine-3-carbohydrazides, where electron-withdrawing groups reduce the gap .
Crystallographic and Packing Behavior
- Crystal Systems: The 3-fluoropyridinyl analog () crystallizes in a monoclinic P2₁/c system with stacked molecular arrangements along the a-axis, driven by π-π interactions. In contrast, sulfonohydrazide derivatives () exhibit layered packing due to hydrogen bonding .
- Hydrogen Bonding: O-hydroxy Schiff bases () form intramolecular O–H⋯N bonds, stabilizing the Z-isomer, while non-hydroxylated analogs adopt the E-configuration .
Biological Activity
Overview
N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound notable for its potential biological activities. Characterized by the presence of a pyridine ring and a brominated phenyl group, this compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-bromobenzaldehyde and pyridine-3-carbohydrazide. The process is generally carried out under reflux conditions in solvents like ethanol or methanol. The following steps outline the synthesis:
- Dissolution : Dissolve 4-bromobenzaldehyde in ethanol.
- Addition : Add pyridine-3-carbohydrazide to the solution.
- Reflux : Heat the mixture under reflux for several hours.
- Cooling and Filtration : Allow the mixture to cool, then filter to collect the precipitated product.
- Purification : Recrystallize the product from ethanol or methanol for purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar disc-diffusion method. The findings are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 22 ± 1.5 | Streptomycin (20 mm) |
| Escherichia coli | 18 ± 2.0 | Gentamicin (25 mm) |
| Proteus mirabilis | 15 ± 1.0 | Tetracycline (18 mm) |
The compound showed notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone of 22 mm, indicating potent antibacterial activity .
Antifungal Activity
In addition to its antibacterial effects, this compound has been tested for antifungal activity against various fungal strains. Preliminary results suggest moderate antifungal activity, particularly against Candida albicans and Aspergillus niger.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, thereby disrupting cell function.
- Membrane Disruption : It could also affect the integrity of microbial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The presence of the bromine atom at the para position on the phenyl ring significantly influences the compound's biological activity. Comparative studies with similar compounds reveal that halogen substitutions enhance antimicrobial potency due to increased lipophilicity and better interaction with biological targets .
Case Studies
- Study on Antimicrobial Efficacy : A recent study conducted by Kumar et al. evaluated various hydrazone derivatives, including this compound, against a panel of bacterial strains. The results highlighted its superior efficacy compared to conventional antibiotics, suggesting its potential as a lead compound for further development .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown promising results regarding its absorption and metabolism in biological systems, indicating favorable characteristics for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide?
- Methodological Answer : The compound is synthesized via condensation of pyridine-3-carbohydrazide with 4-bromobenzaldehyde in ethanol under reflux (2–4 hours). Acid catalysis (e.g., H₂SO₄) enhances reaction efficiency. The product is recrystallized from ethanol to achieve >85% purity. Yield optimization (78–95%) depends on stoichiometric ratios and solvent choice .
Q. How is the structure of this compound characterized experimentally?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the azomethine proton (δ ~8.5 ppm, singlet) and aromatic protons (δ 7.0–8.8 ppm). The pyridine ring shows distinct downfield shifts (e.g., δ 8.76–8.95 ppm) .
- IR Spectroscopy : Stretching bands at ~1600 cm⁻¹ (C=N) and ~3250 cm⁻¹ (N-H) confirm hydrazone formation .
- X-ray Crystallography : Reveals E-configuration, dihedral angles (e.g., 14.96° between pyridine and aryl rings), and intermolecular hydrogen bonds (N-H···O/N) stabilizing the crystal lattice .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a precursor for:
- Metal Complexation : The hydrazone moiety binds transition metals (e.g., Cd²⁺, Ni²⁺) for catalytic or material studies .
- Biological Probes : Derivatives of pyridine-3-carbohydrazides exhibit antimicrobial and anticancer potential, though specific assays (e.g., cytotoxicity on cancer cell lines) are required to validate activity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate its electronic and biological properties?
- Methodological Answer :
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~3.5 eV) and electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for reactivity .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes, DNA) by analyzing binding affinities and hydrogen-bonding patterns. For example, the pyridine ring may engage in π-π stacking with aromatic residues .
Q. How can researchers resolve contradictions in reported melting points or spectroscopic data?
- Methodological Answer : Variations arise from:
- Solvent Effects : Recrystallization in ethanol vs. methanol alters crystal packing, affecting melting points (e.g., 128–220°C in related compounds) .
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities, ensuring consistent NMR/IR data .
- Tautomerism : Keto-enol equilibria in hydrazones may shift under different pH conditions, requiring controlled experiments .
Q. What role does crystal packing play in material design?
- Methodological Answer : X-ray studies reveal:
- Intermolecular Interactions : N-H···O/N hydrogen bonds and C-H···π contacts stabilize supramolecular architectures, enabling applications in coordination polymers or nonlinear optics .
- Stacking Arrangements : Parallel-displaced π-π interactions between pyridine and bromophenyl rings enhance thermal stability .
Q. How does the 4-bromo substituent influence reactivity compared to other halogenated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine increases electrophilicity at the aryl ring, enhancing Suzuki coupling or nucleophilic aromatic substitution (e.g., with morpholine) .
- Steric Effects : Bulkier than Cl/F, bromine may hinder rotation around the C-N bond, stabilizing specific conformers in solution .
Data Analysis and Optimization
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid for milder conditions and reduced side products .
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves yield by ~15% .
Q. How to analyze conflicting biological activity data across similar hydrazones?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare substituents (e.g., 4-Br vs. 4-NO₂) using IC₅₀ values from MTT assays. For example, electron-withdrawing groups enhance antiproliferative activity in leukemia cells .
- Chelation Studies : Test metal complexes (e.g., Cu²⁺) for enhanced bioactivity via ROS generation or DNA intercalation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
